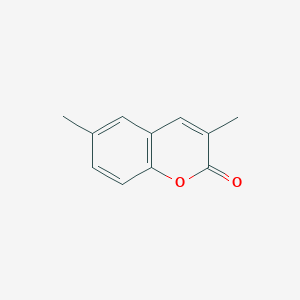

3,6-dimethyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

57295-24-6 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,6-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 |

InChI Key |

CQTXQWVGXQRGIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethyl 2h Chromen 2 One and Its Precursors

Conventional Synthetic Routes to 2H-Chromen-2-ones

Several well-established reactions form the bedrock of coumarin (B35378) synthesis. These methods, while foundational, often require harsh conditions, long reaction times, and can generate significant waste. asianpubs.org

First reported in 1883, the Pechmann condensation is a widely used method for synthesizing coumarins. samipubco.com It involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. samipubco.comsemanticscholar.org For the synthesis of 3,6-dimethyl-2H-chromen-2-one, p-cresol (B1678582) would be the phenolic starting material, reacting with an appropriate β-ketoester.

The reaction is versatile, and numerous modifications have been developed to improve yields and broaden the substrate scope. A variety of acid catalysts can be employed, including concentrated sulfuric acid, trifluoroacetic acid, aluminum chloride, and zinc chloride. samipubco.com Heterogeneous catalysts like Nafion resin/silica composites and cation-exchange resins have also been utilized to facilitate easier workup and catalyst recovery. samipubco.com

Recent advancements have focused on greener protocols. For instance, a simple and efficient method for preparing 4-methylcoumarin (B1582148) derivatives involves a high-speed ball mill mixer at room temperature with indium(III) chloride as a catalyst, offering good yields under solvent-free conditions. semanticscholar.org Another solvent-free approach utilizes grinding of phenols and β-ketoesters with silica-supported sulfuric acid at room temperature. researchgate.net Lithium bromide has also been shown to be an effective catalyst under solvent-free conditions. researchgate.net

Table 1: Comparison of Catalysts in Pechmann Condensation for 7-hydroxy-4-methyl-2H-chromen-2-one Synthesis researchgate.net

| Catalyst | Amount of Catalyst | Reaction Time | Yield (%) |

| TFA | excess | 20 h | 91 |

| Amberlite IR 120 | 25% w/w | 40 min | 79 |

| Sulfated zirconia | 0.01 eq | 24 h | 91 |

| [bmim]PF6 | excess | 45 min | 91 |

| LiBr | 0.1 eq | 15 min | 92 |

The Knoevenagel condensation is another cornerstone of C=C bond formation in organic synthesis and is frequently applied to the synthesis of coumarins. nih.gov This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. derpharmachemica.com To synthesize this compound via this route, 2-hydroxy-5-methylbenzaldehyde (B1329341) would be a key precursor, reacting with a compound like ethyl propionate (B1217596) in the presence of a base.

The reaction can be catalyzed by organic bases such as piperidine (B6355638) or pyridine. nih.gov Research has also explored the use of ionic liquids like 1,1-dimethyl-3-imidazolium methylsulfate (B1228091) ([MMIm][MSO4]) as both a solvent and catalyst, offering a greener alternative. nih.gov In some cases, the condensation can proceed to an intermediate which then undergoes intramolecular cyclization to form the coumarin ring. derpharmachemica.com For instance, the reaction of salicylaldehydes with arylacetonitriles in the presence of t-butoxide as a promoter yields 3-aryl-2H-chromen-2-ones. nih.gov

Table 2: Examples of Knoevenagel Condensation Products derpharmachemica.com

| Aldehyde | Active Methylene Compound | Product | Yield (%) |

| Benzaldehyde | Phenylsulfonyl acetonitrile | 2-(phenylsulfonyl)-3-phenylacrylonitrile | 95 |

| 4-Chlorobenzaldehyde | Phenylsulfonyl acetonitrile | 3-(4-chlorophenyl)-2-(phenylsulfonyl)acrylonitrile | 96 |

| 4-Methoxybenzaldehyde | Phenylsulfonyl acetonitrile | 3-(4-methoxyphenyl)-2-(phenylsulfonyl)acrylonitrile | 94 |

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and has been successfully applied to the synthesis of coumarin derivatives. samipubco.com One approach involves the intramolecular Wittig cyclization of ortho-carbonyl substituted phenolic compounds with a suitable phosphorane ylide. samipubco.com For example, substituted 2H-chromen-2-ones can be synthesized from o-hydroxyaryl ketones and an imidazole (B134444) triphenyl phosphorane ylide. samipubco.com

Another strategy utilizes the Wittig reaction to introduce substituents onto a pre-formed coumarin ring. For instance, 4-(bromomethyl)-7-methyl-2H-chromen-2-one can be reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which then undergoes a Wittig reaction with an aldehyde, such as p-nitrobenzaldehyde, to yield a styryl-substituted coumarin. iosrjournals.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govtandfonline.com MCRs offer significant advantages, including operational simplicity, time and cost efficiency, and the generation of molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of the 2H-chromen-2-one scaffold. researchgate.net For example, a one-pot, three-component reaction of an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound like 4-hydroxycoumarin (B602359) can lead to functionalized indole (B1671886) derivatives fused with a chromen-2-one ring. semanticscholar.org Another MCR involves the reaction of benzil, thiocarbohydrazide, and a substituted 3-(2-bromoacetyl)-2H-chromen-2-one to produce complex coumarin derivatives. figshare.com The use of microwave irradiation can often accelerate these reactions and improve yields. researchgate.net A one-pot three-component reaction has also been developed for the synthesis of substituted cyclopropanes linked to a 2H-chromen-2-one moiety. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to coumarins.

A notable advancement in green synthesis is the development of catalyst-free reactions. These methods often utilize benign solvents like water or ethanol (B145695) and proceed at ambient temperatures, minimizing energy consumption and avoiding the use of potentially toxic catalysts. nih.gov

For instance, a catalyst-free, one-pot, three-component synthesis of complex chromene derivatives has been achieved by reacting barbituric acids, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone (B1674593) in aqueous ethanol at room temperature. nih.gov This method boasts high atom economy and excellent yields. nih.gov Another example is the catalyst-free synthesis of α-trifluoromethylated tertiary alcohols bearing a coumarin scaffold. mdpi.com Furthermore, a novel method for synthesizing Schiff bases from formyl coumarin has been achieved at room temperature in a five-component, catalyst-free reaction. tandfonline.com

Solvent-Free Reaction Conditions

Solvent-free synthesis, a cornerstone of green chemistry, offers significant advantages by minimizing waste and avoiding the use of often hazardous organic solvents. The Pechmann condensation, a classic method for synthesizing coumarins, has been adapted to solvent-free conditions.

Bismuth(III) nitrate (B79036) pentahydrate has been identified as an effective catalyst for the Pechmann condensation of phenols and β-ketoesters under solvent-free conditions. researchgate.net This approach is characterized by its simple aqueous work-up, leading to good yields and high purity of the resulting coumarin derivatives. researchgate.net Another green approach involves the use of K-10 montmorillonite (B579905) as a catalyst for the Pechmann condensation. researchgate.net This solid acid catalyst facilitates a one-pot synthesis of coumarins from substituted phenols without the need for a solvent. researchgate.net

Research has shown that the synthesis of substituted 3-acetyl-2H-chromen-2-ones can achieve high yields of 92–96% under solvent-free conditions combined with ultrasound irradiation, demonstrating an environmentally friendly and efficient method. nih.gov Similarly, the synthesis of 2-oxo-2H-chromene-3-carboxylic acids has been successful in a solvent-free microwave-assisted method using Yb(OTf)₃ as a catalyst, resulting in yields between 93–98%. nih.gov

A comparative analysis of different synthetic methods for various coumarin precursors is presented below:

| Precursor | Method | Catalyst | Yield | Reference |

| Substituted 3-acetyl-2H-chromen-2-ones | Solvent-free, Ultrasound | - | 92-96% | nih.gov |

| Substituted methyl 2-oxo-2H-chromene-3-carboxylates | In water | Choline chloride | High | nih.gov |

| 2-Oxo-2H-chromene-3-carboxylic acids | Solvent-free, Microwave | Yb(OTf)₃ | 93-98% | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various 2H-chromen-2-one derivatives.

For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through microwave-assisted multicomponent reactions (MCRs). nih.govresearchgate.net These reactions, conducted in DMF with a few drops of glacial acetic acid at 120 °C, were completed in 8–10 minutes, a significant reduction from the 4–7 hours required for conventional reflux methods. nih.govresearchgate.net

Similarly, the synthesis of coumarin derivatives as potential phosphodiesterase (PDE) inhibitors has been optimized under microwave irradiation. nih.gov The condensation of o-arylenediamines and 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes in ethanol was accomplished in 5–8 minutes with yields up to 94%, compared to 4–6 hours with conventional methods. nih.gov

The synthesis of 3-{3-(s-aryl and s-heteroaryl)acryloyl}-2H-chromen-2-one derivatives has also been efficiently carried out under solvent-free microwave conditions at 140 °C, yielding highly functionalized coumarin-containing chalcones. covenantuniversity.edu.ng

A summary of microwave-assisted synthesis of various coumarin derivatives is provided in the table below:

| Compound | Reactants | Conditions | Time | Yield | Reference |

| 2H-Chromene derivatives with phenylthiazolidinones | Key intermediates, MCRs | DMF, Glacial AcOH, 120 °C | 8-10 min | Good | nih.govresearchgate.net |

| Coumarin derivatives as PDE inhibitors | o-Arylenediamines, Pyrazole-4-carbaldehydes | Ethanol | 5-8 min | Up to 94% | nih.gov |

| 3-{3-(s-Aryl/s-heteroaryl)acryloyl}-2H-chromen-2-ones | 3-Acetylcoumarin (B160212), Aldehydes | Solvent-free, 140 °C | 1-3 min | Good to Excellent | covenantuniversity.edu.ng |

Sonochemical Enhancements in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a valuable tool for enhancing reaction rates and yields. tandfonline.comsemanticscholar.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—is responsible for the observed chemical effects. tandfonline.com

An eco-friendly and efficient solventless synthesis of 2H-chromen-2-ones has been developed using copper perchlorate (B79767) as a catalyst under ultrasound irradiation (35 kHz). semanticscholar.org The optimal conditions were found to be 45–50°C for 30–50 minutes with 20 mol% of the catalyst. semanticscholar.org Another approach utilizes a reusable solid catalyst, poly(4-vinylpyridinium) perchlorate, for the synthesis of substituted coumarins via a solvent-free sonochemical Pechmann reaction at room temperature. semanticscholar.org

The synthesis of novel 3-heteroaryl-coumarins has been achieved through a one-pot, three-component reaction under ultrasonic irradiation at 50°C. frontiersin.org This method, using chitosan-grafted poly(vinylpyridine) as an eco-friendly catalyst, proved to be a simple and efficient procedure. frontiersin.org

A study on the synthesis of 10,10-dimethyl-7-(phenyl)-10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-diones employed nano-Fe₃O₄@SiO₂-L-phenyl alanine (B10760859) as a magnetic catalyst under ultrasonic irradiation (60 W) for 6–10 minutes. tandfonline.com This method highlights the advantages of using a recyclable catalyst, low catalyst loading, and short reaction times. tandfonline.com

| Product | Method | Catalyst | Conditions | Time | Yield | Reference |

| 2H-Chromen-2-ones | Solvent-free, Ultrasound | Copper perchlorate | 45–50°C, 35 kHz | 30–50 min | Good | semanticscholar.org |

| Substituted coumarins | Solvent-free, Sonochemical Pechmann | Poly(4-vinylpyridinium) perchlorate | Room temperature | - | - | semanticscholar.org |

| 3-Heteroaryl-coumarins | One-pot, three-component, Ultrasound | Chitosan-grafted poly(vinylpyridine) | 50°C | 20–60 min | Good | frontiersin.org |

| Dihydrochromeno[4,3-b]chromene-diones | Ultrasound | Nano-Fe₃O₄@SiO₂-L-phenyl alanine | 60 W | 6–10 min | Excellent | tandfonline.com |

Chemo-, Regio-, and Stereoselectivity Control in Synthetic Strategies

Controlling chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules. In the context of chromene synthesis, these principles are applied to direct the outcome of reactions and obtain specific isomers.

The synthesis of 2,2-dimethyl-2H-chromenes has been achieved through a base-catalyzed condensation of phenols with 3-methyl-2-butenal (B57294) under microwave irradiation. oup.com The regioselectivity of this reaction, leading to either linear or angularly fused chromenes, can be discerned through ¹H NMR spectroscopy. oup.com For example, the formation of linear and angular isomers is distinguished by the appearance of two aromatic protons as two doublets for the linear product and two singlets for the angular product. oup.com

In the synthesis of 3,6-dihydro-2H-1,2-oxazines from α,β-unsaturated nitrones, the reaction proceeds with excellent regioselectivity. researchgate.net The nucleophilic addition of dimethylsulfoxonium methylide to the C=N bond is followed by a Meisenheimer rearrangement, with methylene incorporation confirmed at the C3 position of the ring. researchgate.net

Furthermore, the synthesis of 2H-chromen-2-one and chromeno[2,3-c]pyrrole scaffolds from para-quinone methides and α-alkylidene succinimides demonstrates chemodivergence controlled by the choice of base. acs.org This metal-free protocol allows for highly selective and switchable cyclizations. acs.org

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition from laboratory-scale synthesis to industrial production presents several challenges, including the need for cost-effective, safe, and environmentally benign processes. For coumarin derivatives like this compound, the Pechmann condensation remains a common method for industrial synthesis, often involving the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Microwave-assisted synthesis, while highly efficient on a lab scale, requires specialized equipment for large-scale production, which can be a significant investment. nih.gov However, the benefits of shorter reaction times and increased yields can make it an attractive option for high-value products. nih.gov

The development of reusable catalysts, such as the nano-Fe₃O₄@SiO₂-L-phenyl alanine used in sonochemical synthesis, is particularly advantageous for industrial applications. tandfonline.com The ability to easily separate and recycle the catalyst reduces waste and lowers production costs. tandfonline.com

Solvent-free reactions also offer significant advantages for industrial scale-up by eliminating the costs and environmental impact associated with solvent purchase, handling, and disposal. researchgate.net A gram-scale synthesis of 2H-chromen-2-one scaffolds has been successfully demonstrated using a base-promoted, metal-free protocol, highlighting its viability for larger-scale production. acs.org

Structural Elucidation and Conformational Analysis of 3,6 Dimethyl 2h Chromen 2 One

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in determining the structure of 3,6-dimethyl-2H-chromen-2-one by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a characteristic pattern, influenced by their position relative to the methyl group at C6. The vinylic proton at C4 and the protons of the two methyl groups will also have signature chemical shifts.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound Predictions are based on analogous coumarin (B35378) structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C3-CH₃ | ~2.1-2.3 | Doublet (d) | ~1.2 |

| C6-CH₃ | ~2.4-2.5 | Singlet (s) | N/A |

| H4 | ~7.5-7.7 | Quartet (q) | ~1.2 |

| H5 | ~7.3-7.4 | Doublet (d) | ~8.5 |

| H7 | ~7.2-7.3 | Doublet of Doublets (dd) | ~8.5, ~1.8 |

| H8 | ~7.1-7.2 | Doublet (d) | ~1.8 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the lactone is expected to be the most downfield signal. The aromatic and vinylic carbons will resonate in the typical range for sp² hybridized carbons, while the methyl carbons will appear at upfield chemical shifts.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on analogous coumarin structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~160-162 |

| C3 | ~128-130 |

| C4 | ~138-140 |

| C4a | ~118-120 |

| C5 | ~127-129 |

| C6 | ~134-136 |

| C7 | ~132-134 |

| C8 | ~116-118 |

| C8a | ~152-154 |

| C3-CH₃ | ~15-17 |

| C6-CH₃ | ~20-22 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent peak will be due to the stretching vibration of the α,β-unsaturated ester carbonyl group (C=O) of the lactone ring. Other significant absorptions will include those from the C=C bonds of the aromatic and pyrone rings, C-O stretching vibrations, and C-H stretching and bending vibrations of the aromatic and methyl groups.

Interactive Table: Characteristic IR Absorption Bands for this compound Frequencies are based on data from similar coumarin structures. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | α,β-Unsaturated Lactone | ~1710-1735 | Strong |

| C=C Stretch | Aromatic/Vinylic | ~1610, ~1580, ~1490 | Medium to Strong |

| C-O Stretch | Ester | ~1270, ~1120 | Strong |

| C-H Stretch | Aromatic/Vinylic | ~3050-3100 | Medium |

| C-H Stretch | Methyl (Aliphatic) | ~2920-2980 | Medium |

| C-H Bend | Aromatic | ~820-880 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₀O₂), the molecular weight is 174.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak [M]⁺ at m/z = 174. A key fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring, a process known as retro-Diels-Alder reaction. nih.gov This would result in a prominent fragment ion at m/z = 146. Further fragmentation of this ion can occur, providing additional structural information. Another common initial fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z = 173, or the loss of a methyl radical to give an [M-15]⁺ peak at m/z = 159.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity of Loss |

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 173 | [C₁₁H₉O₂]⁺ | Loss of H radical |

| 159 | [C₁₀H₇O₂]⁺ | Loss of CH₃ radical |

| 146 | [C₁₀H₁₀O]⁺ | Loss of CO |

| 118 | [C₉H₁₀]⁺ | Loss of CO from m/z 146 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The coumarin ring system is a significant chromophore, and its derivatives typically display strong absorption bands in the UV region. researchgate.net

For this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions within the conjugated benzopyrone system. The presence of methyl groups, which are weak auxochromes, may cause a slight bathochromic (red) shift compared to the unsubstituted coumarin parent molecule. The absorption maxima (λ_max) are typically observed in the range of 270-330 nm, depending on the solvent used. researchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound has not been reported, the structure of its isomer, 4,6-dimethyl-2H-chromen-2-one, has been determined and provides valuable insights. researchgate.net

In the crystal structure of 4,6-dimethyl-2H-chromen-2-one, the entire molecule, excluding the hydrogen atoms of the methyl groups, is nearly planar. researchgate.net It is highly probable that this compound would also adopt a similar planar conformation in the solid state to maximize π-system conjugation. X-ray analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as π–π stacking, which govern the crystal packing.

Interactive Table: Crystallographic Data for the Isomer 4,6-Dimethyl-2H-chromen-2-one researchgate.net This data provides an expected framework for the target compound.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.056 (4) |

| b (Å) | 8.854 (4) |

| c (Å) | 13.976 (6) |

| β (°) | 104.80 (2) |

| Volume (ų) | 844.2 (7) |

| Z | 4 |

Vibrational Spectroscopy for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. A comprehensive analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific vibrational frequencies to the motions of atoms within the molecule. nih.govresearchgate.net

For this compound, DFT calculations would predict the vibrational frequencies and intensities, which can then be correlated with experimental spectra. scifiniti.comscifiniti.com This analysis allows for a detailed understanding of the molecule's dynamics. Key vibrational modes would include the high-frequency C-H stretches of the aromatic ring and methyl groups, the strong C=O and C=C stretching modes, in-plane and out-of-plane C-H bending modes, and low-frequency ring deformation and torsional modes. This detailed vibrational assignment complements the structural information obtained from other techniques and confirms the proposed molecular structure.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to track the fate of atoms or molecules in chemical and biological processes. By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can gain detailed insights into reaction mechanisms, metabolic pathways, and molecular interactions. Advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for detecting and quantifying these isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the isotopic composition of a molecule. The substitution of a proton (¹H) with deuterium (²H) in the this compound structure would result in the disappearance of the corresponding signal in the ¹H NMR spectrum, allowing for unambiguous assignment of proton resonances. Similarly, selective enrichment with ¹³C at specific positions, such as the methyl groups or the carbonyl carbon, would enhance the signals in the ¹³C NMR spectrum. Two-dimensional NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC), can then be used to correlate the signals of directly bonded ¹H and ¹³C atoms, providing definitive structural confirmation.

Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. Isotopic labeling of this compound with stable isotopes leads to a predictable increase in its molecular weight. For instance, replacing one ¹H with ²H increases the mass by approximately 1 Dalton, while replacing one ¹²C with ¹³C also increases the mass by 1 Dalton. High-resolution mass spectrometry can easily detect these mass shifts, confirming the successful incorporation of the isotopic label. Techniques like stable-isotope dimethyl labeling, which involves introducing isotopically labeled methyl groups, are widely used in quantitative proteomics and could be adapted to study the interactions of coumarin derivatives with biological molecules.

The application of these techniques would enable detailed mechanistic studies involving this compound. For example, by synthesizing an isotopically labeled version of the compound, researchers could trace its metabolic transformation or identify its binding site on a target protein.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational preferences and electronic structure of molecules like this compound. These theoretical methods complement experimental data and offer insights that can be difficult to obtain through laboratory work alone.

Density Functional Theory (DFT): Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its optimal three-dimensional geometry, bond lengths, bond angles, and dihedral angles. Studies on closely related isomers, such as 4,6-dimethyl-2H-chromen-2-one, have utilized DFT methods like B3LYP with a 6-311G basis set to estimate these structural parameters and understand the molecule's energetic attributes.

The conformational analysis of this compound would involve calculating the relative energies of different possible spatial arrangements (conformers). The primary source of conformational flexibility in this otherwise rigid ring system would be the rotation of the two methyl groups. While the coumarin core is largely planar, DFT calculations can precisely quantify the energy barriers to methyl group rotation and identify the lowest energy (most stable) conformation.

Analysis of Molecular Properties: Beyond determining the most stable conformation, DFT calculations can predict a variety of molecular properties that are crucial for understanding the compound's reactivity and behavior. These properties include:

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents or biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability.

Thermodynamic Properties: DFT calculations can also compute thermodynamic parameters such as entropy, heat capacity, and zero-point vibrational energy, providing a more complete energetic profile of the molecule.

While specific computational studies on this compound are not widely published, the methodologies are well-established and have been applied to numerous other coumarin derivatives to explore their structural and electronic properties. The table below summarizes key parameters that are typically determined through such computational analyses.

| Computational Method | Calculated Property | Significance in Analysis |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| DFT | Relative Conformational Energies | Identifies the lowest-energy conformer and rotational energy barriers. |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites of electrophilic and nucleophilic attack. |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. |

| DFT | Thermodynamic Parameters (Entropy, Heat Capacity) | Provides insights into the molecule's stability and behavior at different temperatures. |

Computational and Theoretical Investigations of 3,6 Dimethyl 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometry, which are key to predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. While specific DFT studies focused exclusively on 3,6-dimethyl-2H-chromen-2-one are not extensively detailed in the surveyed literature, the methodology is broadly applied to coumarin (B35378) derivatives to elucidate their electronic structure and reactivity. nih.gov

DFT calculations typically provide insights into several key areas:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Charge Distribution: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to understand charge distribution. nih.govbiointerfaceresearch.com MEP maps visually represent the electrostatic potential on the electron density surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting intermolecular interactions. biointerfaceresearch.comresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govresearchgate.net

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around the molecule. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Reveals stabilizing interactions like hyperconjugation and charge delocalization within the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods are used to determine optimized molecular geometries and vibrational frequencies.

While specific ab initio studies on this compound are not prominent, research on the closely related compound 3-acetyl-6-methylcoumarin provides a clear example of the methodology. In one such study, the molecular geometry and harmonic force field were calculated ab initio using a 6-31G** basis set. researchgate.net This force field was then used to predict vibrational frequencies, which helped in the detailed assignment of vibrational modes, such as those for methyl group deformations and rocking. researchgate.net Such calculations are crucial for accurately determining the most stable three-dimensional conformation (ground state geometry) of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational changes and behavior of a molecule in a solvent, mimicking physiological conditions. researchgate.net For coumarin derivatives, MD simulations can be used to:

Analyze the stability of different molecular conformations in solution.

Study the interaction and arrangement of solvent molecules around the solute.

Investigate the dynamic behavior of ligand-receptor complexes to assess their stability over time. nih.gov

Specific MD simulation studies focusing on the solution-phase behavior of this compound have not been identified in the reviewed literature. However, this technique is a standard tool for exploring the dynamics of small molecules and their complexes with biological macromolecules. nih.govarabjchem.org

Docking Studies for Ligand-Receptor Interactions (Theoretical Modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. abap.co.indistantreader.org

The process involves:

Preparing the 3D structures of the ligand (e.g., this compound) and the receptor.

Defining a binding site or "grid box" on the receptor surface.

Using a scoring function to evaluate different binding poses and rank them based on predicted binding energy or affinity.

Although coumarin derivatives are frequently subjected to docking studies to explore their potential as inhibitors of various enzymes, specific theoretical docking studies for this compound were not found in the surveyed scientific literature. nih.govnih.govnih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgyoutube.com A QSAR model takes the form:

Activity = f (Physicochemical Properties and/or Structural Descriptors) wikipedia.org

To build a QSAR model, molecular descriptors (numerical values representing properties like lipophilicity, electronic effects, and steric parameters) are calculated for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to create a predictive model. nih.gov

QSAR studies are widely performed on various classes of coumarin derivatives to predict their antioxidant, anticancer, or enzyme inhibitory activities and to guide the design of new, more potent analogues. nih.govjournaljpri.comnih.govnih.gov However, no QSAR models specifically developed for or including this compound were identified in the reviewed literature.

| QSAR Step | Description |

|---|---|

| 1. Data Set Collection | Gathering a series of compounds with experimentally measured biological activities. |

| 2. Descriptor Calculation | Calculating numerical descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic). |

| 3. Model Development | Using statistical methods to correlate the descriptors with the biological activity, creating a mathematical equation. |

| 4. Model Validation | Testing the model's robustness and predictive power using internal and external validation techniques. |

| 5. Prediction | Using the validated model to predict the activity of new, untested compounds. |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Methods like DFT are commonly used to calculate parameters for NMR, IR, and UV-Vis spectroscopy. nih.govnih.govbiointerfaceresearch.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts of molecules. biointerfaceresearch.comarabjchem.org These theoretical calculations are valuable for confirming molecular structures by comparing the computed shifts with experimental data.

Vibrational Spectra (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated frequencies often require scaling to better match experimental results due to approximations in the theory and the absence of anharmonic effects.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

While these computational techniques are routinely applied to coumarin derivatives to support their characterization, specific studies detailing the predicted spectroscopic parameters for this compound were not available in the reviewed sources.

Investigation of Biological Activities and Mechanisms of Action in Model Systems

Anti-inflammatory and Immunomodulatory Activity Studies in Cellular Models

The anti-inflammatory potential of the coumarin (B35378) scaffold is a well-documented area of study. Derivatives of coumarin have been shown to exhibit anti-inflammatory properties by interfering with key signaling pathways and the production of inflammatory mediators. nih.govtandfonline.com

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Several coumarin derivatives have been found to inhibit the activation of NF-κB. nih.gov This inhibition consequently reduces the discharge of various pro-inflammatory mediators. nih.govtandfonline.com For instance, certain coumarin compounds have been shown to suppress NF-κB signaling in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are pivotal mediators of inflammation. frontiersin.orgnih.gov The therapeutic action of many anti-inflammatory drugs relies on the inhibition of COX-2. frontiersin.orgnih.gov Studies on various synthetic coumarin derivatives have demonstrated selective COX-2 inhibitory activity, suggesting a potential mechanism for their anti-inflammatory effects. ijper.org

Cytokines are signaling proteins that orchestrate the inflammatory response. Dysregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. Research has shown that certain coumarin derivatives can effectively modulate the production of these cytokines. tandfonline.com For example, studies in LPS-induced macrophage models have demonstrated that some coumarins can lead to a decreased production of TNF-α, IL-1β, and IL-6, often as a downstream effect of NF-κB inhibition. nih.govbwise.kr

Anticancer Potential in In Vitro Cell Lines

The anticancer properties of coumarins have attracted considerable attention, with numerous synthetic derivatives being evaluated against various cancer cell lines. nih.govresearchgate.netfrontiersin.org These compounds have been shown to affect multiple hallmarks of cancer, including uncontrolled proliferation, resistance to cell death, and metastasis. frontiersin.org

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Many coumarin derivatives have been reported to trigger apoptotic pathways in cancer cells. frontiersin.org Studies have shown that certain coumarin-benzimidazole hybrids and other derivatives can induce caspase-dependent apoptosis. nih.govresearchgate.net This process often involves the upregulation of pro-apoptotic proteins and a reduction in the mitochondrial membrane potential, ultimately leading to cell death. frontiersin.org

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is dysregulated, leading to uncontrolled proliferation. The ability to arrest the cell cycle is a key mechanism for many anticancer drugs. nih.gov Various coumarin derivatives have been shown to induce cell cycle arrest in different phases. For example, some compounds have been observed to cause an accumulation of cells in the G2/M phase or the G0/G1 phase in ovarian and other cancer cell lines, thereby halting their proliferation. nih.govnih.govmdpi.com

The inhibition of cancer cell growth and spread is a primary goal of cancer treatment. Coumarins have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including those from lung, breast, and prostate cancers. frontiersin.orgconnectjournals.com The mechanism often involves the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. nih.govresearchgate.net Furthermore, some derivatives have been found to inhibit the migration and invasion of cancer cells in vitro, suggesting a potential to interfere with metastasis, a major cause of cancer-related mortality. frontiersin.orgnih.govnih.gov

Table of Investigated Activities in Various Coumarin Derivatives

The following table summarizes findings for different coumarin derivatives, illustrating the range of biological activities investigated within this class of compounds. Note that these are not specific to 3,6-dimethyl-2H-chromen-2-one.

| Compound Class/Derivative | Biological Activity | Cell Line/Model | Key Findings |

| Coumarin-hydrazinyl hybrids | Anti-inflammatory | LPS-induced macrophages | Downregulation of NF-κB; decreased production of IL-6, IL-1β, and TNF-α. nih.gov |

| Coumarin-benzimidazole hybrids | Anticancer (Apoptosis) | Various human cancer cell lines | Induction of caspase-dependent apoptosis; inhibition of PI3K-AKT-mTOR pathway. nih.govresearchgate.net |

| Esculetin (6,7-dihydroxycoumarin) | Anticancer (Cell Cycle Arrest) | SKOV-3 (Ovarian Cancer) | Induced cell cycle arrest in the G0/G1 phase; reduced expression of cyclin D1/E and CDK2/4. nih.gov |

| 3-(coumarin-3-yl)-acrolein derivatives | Anticancer (Proliferation/Apoptosis) | KB (Oral Carcinoma) | Inhibited cell proliferation, migration, and invasion; induced mitochondria-dependent apoptosis. frontiersin.org |

| Biscoumarin derivatives | Anticancer (Proliferation/Migration) | Lung Cancer Cells | Displayed strong cytostatic effects; inhibited migration by reducing MMP-2 and MMP-9 expression. nih.gov |

| 3-bromo-4-(2-hydroxyethyl)−7-methoxy-2H-chromen-2-one | Anti-allergic/Anti-inflammatory | RBL-2H3 cells | Suppressed production of IL-4, IL-13, and TNF-α; inhibited NF-κB, MAPK, and AKT pathways. bwise.kr |

Angiogenesis Modulation in Cellular Assays

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. nih.govresearchgate.net The modulation of angiogenesis is a key strategy in therapeutic research, particularly in oncology. nih.govresearchgate.net Coumarins as a chemical class have been investigated for their anti-angiogenic properties. nih.govresearchgate.net Studies have shown that the anticancer effects of some coumarin derivatives may be mediated through the modulation of key signaling molecules involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and its receptor. nih.govresearchgate.netresearchgate.net

For instance, certain coumarin derivatives have demonstrated the ability to interfere with vascular growth in experimental models like the zebrafish embryo and the chick chorioallantoic membrane (CAM) assay. nih.gov These effects have been linked to significant changes in the expression of vascular growth-related genes. nih.gov However, specific research detailing the effects of this compound on angiogenesis modulation in cellular assays is not extensively available in the current scientific literature. Therefore, while the broader coumarin family exhibits anti-angiogenic potential, the specific activity of the 3,6-dimethyl isomer remains an area for future investigation.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Coumarins are a well-known class of heterocyclic compounds recognized for a wide range of biological activities, including antioxidant effects. sysrevpharm.org Their ability to counteract oxidative stress is often attributed to their chemical structure, which can neutralize reactive oxygen species (ROS). nih.gov The mechanism of antioxidant action typically involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing it. nih.govmdpi.com The antioxidant potential of coumarin derivatives is significantly influenced by the type and position of substituents on the benzopyrone ring. nih.gov

ABTS and DPPH Assays for Radical Quenching

The antioxidant capacity of chemical compounds is frequently evaluated using stable free radical models such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov These assays measure the ability of a compound to scavenge these radicals, which is typically observed as a change in color and measured spectrophotometrically. nih.govmdpi.com

While specific data for this compound is limited, studies on closely related isomers provide insight into the antioxidant potential of dimethylcoumarins. For example, the antioxidant activity of 4,7-dimethylcoumarin (B83668) has been evaluated using the DPPH radical scavenging assay. nih.gov This provides a quantitative measure of its radical quenching ability, often expressed as an IC50 value, which represents the concentration required to scavenge 50% of the radicals.

Table 1: DPPH Radical Scavenging Activity of a Dimethylcoumarin Isomer

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| 4,7-dimethylcoumarin | DPPH | 33.48 | Ascorbic Acid | 10 |

This table presents data for 4,7-dimethylcoumarin as a representative example of a dimethylated coumarin derivative. Data derived from a study by Gunduz et al. nih.gov

Cellular Antioxidant Enzyme Modulation

Beyond direct radical scavenging, another mechanism by which compounds can exert antioxidant effects is through the modulation of endogenous antioxidant enzyme systems. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary defense against cellular oxidative stress. At present, specific studies investigating the direct modulatory effects of this compound on the activity or expression of these cellular antioxidant enzymes have not been identified in the reviewed scientific literature.

Antimicrobial and Antifungal Efficacy in Microbial Cultures

Coumarin and its derivatives are recognized for their broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. mdpi.comnih.gov The core 2H-chromen-2-one structure is a versatile scaffold, and substitutions at different positions can lead to potent antimicrobial agents. arabjchem.org Research into dimethylated coumarins, such as derivatives of 4,7-dimethylcoumarin, has shown they can serve as intermediates in the synthesis of novel compounds with potential antimicrobial properties. mdpi.comnih.gov

Inhibition of Bacterial Growth and Biofilm Formation

The antibacterial activity of coumarins has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism often involves the disruption of bacterial cell membrane integrity or other vital cellular processes. nih.gov

A significant challenge in treating bacterial infections is the formation of biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. mdpi.com Biofilms confer increased resistance to conventional antibiotics and host immune responses. nih.gov Certain coumarin derivatives have been identified as effective inhibitors of biofilm formation. mdpi.com They can disrupt the signaling processes, such as quorum sensing, that bacteria use to coordinate biofilm development, without necessarily inhibiting bacterial growth. This anti-biofilm approach is a promising alternative to traditional antibiotic strategies. mdpi.commdpi.com While the general class of coumarins shows promise, specific data on the minimum inhibitory concentration (MIC) or anti-biofilm activity of this compound against various bacterial strains is not well-documented in the available literature.

Antifungal Spectrum and Mechanism of Action

Coumarins also exhibit significant efficacy against a range of fungal pathogens. nih.gov Studies on various coumarin compounds have revealed several mechanisms through which they exert their antifungal effects.

One primary mechanism involves the disruption of the fungal cell wall or plasma membrane. frontiersin.org For example, the natural coumarin scopoletin (B1681571) has been shown to act on the fungal cell wall and affect plasma membrane sterols, such as ergosterol. frontiersin.org Another significant mechanism is the induction of apoptosis, or programmed cell death, in fungal cells. frontiersin.orgnih.gov Treatment with coumarin has been shown to cause key apoptotic events in Candida albicans, including:

Increased Reactive Oxygen Species (ROS): An accumulation of intracellular ROS triggers oxidative stress. nih.gov

Mitochondrial Dysfunction: This includes alterations in mitochondrial morphology and a decrease in mitochondrial membrane potential. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is a critical step in initiating the apoptotic cascade. frontiersin.org

Metacaspase Activation: This leads to the execution of the apoptotic program, resulting in DNA fragmentation and nuclear condensation. frontiersin.orgnih.gov

Furthermore, some coumarin derivatives interfere with fatty acid β-oxidation and ATP production, ultimately leading to cell death. nih.gov These findings highlight the multifaceted ways in which the coumarin scaffold can combat fungal infections, although the specific antifungal spectrum and precise mechanism for this compound require further dedicated investigation.

Enzyme Inhibition Studies (e.g., Esterases, Oxidases, Kinases)

There is no available research data detailing the inhibitory effects of this compound on specific enzymes such as esterases, oxidases, or kinases. The broader family of coumarin derivatives has been investigated for a wide range of enzyme inhibitory activities, including against cholinesterases, monoamine oxidases, and various protein kinases. However, studies have not been specifically conducted or reported for the this compound isomer.

Investigation of Biological Activities in In Vivo Animal Models (Non-human)

Anti-inflammatory Models in Rodents

No studies were identified that have investigated the anti-inflammatory properties of this compound in established rodent models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation. While other coumarin compounds have demonstrated anti-inflammatory potential in various animal models, this specific derivative remains un-tested in this context.

In Vivo Anticancer Efficacy in Xenograft Models (Non-human)

There is a lack of published data on the in vivo anticancer efficacy of this compound in human tumor xenograft models in non-human subjects. The anticancer potential of many other natural and synthetic coumarins has been explored, but the specific contribution of the 3,6-dimethyl substitution pattern to in vivo antitumor activity has not been evaluated or reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,6 Dimethyl 2h Chromen 2 One Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The introduction of different functional groups onto the coumarin (B35378) nucleus can drastically alter the pharmacological properties of the resulting derivatives. nih.gov Research into various substituted coumarins has demonstrated that even minor chemical modifications can lead to significant changes in activity, spanning antimicrobial, antioxidant, and antitumor effects. nih.govchemmethod.comnih.gov

The type of substituent is a key determinant of biological action. For instance, the introduction of a catechol (dihydroxy) group onto the coumarin ring has been found to be a critical constituent for inhibitory activity against the anti-apoptotic protein Mcl-1. nih.gov Conversely, methylation of this catechol group leads to a decrease in inhibitory activity. nih.gov Similarly, the addition of hydrophobic, electron-withdrawing groups like a trifluoromethyl group at the C-4 position can enhance Mcl-1 inhibition, whereas hydrophilic groups in the same position are detrimental to potency. nih.gov

Studies on dimethylcoumarin analogs have shown that introducing nitro groups, and subsequently reducing them to amino groups, yields compounds with notable biological activities. chemmethod.com For example, certain nitro- and amino-substituted dimethylcoumarins have been found to exhibit antibacterial, antifungal, and antioxidant properties. chemmethod.comresearchgate.net Further derivatization, such as converting a 3-acetyl-6-bromo-coumarin into complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines, thiazoles, or 1,3,4-thiadiazoles, has been shown to produce compounds with promising antitumor activity against liver carcinoma cell lines. nih.gov

| Parent Scaffold Modification | Substituent/Group Added | Resulting Biological Activity Profile | Reference |

|---|---|---|---|

| Dimethylcoumarin | Nitro (NO₂) and Amino (NH₂) groups | Exhibited antibacterial, antifungal, and antioxidant activities. | chemmethod.comresearchgate.net |

| 6,7-dihydroxycoumarin | Hydrophobic, electron-withdrawing group (e.g., CF₃) at C-4 | Enhanced Mcl-1 inhibitory capacity. | nih.gov |

| 6,7-dihydroxycoumarin | Hydrophilic group at C-4 | Decreased Mcl-1 inhibitory potency. | nih.gov |

| 3-Acetyl-6-bromo-coumarin | Heterocyclic rings (pyrazolo[1,5-a]pyrimidine, thiazole) | Showed potent antitumor activity against liver carcinoma (HEPG2-1). | nih.gov |

| Coumarin | Benzimidazole moiety | Demonstrated potential as an anti-inflammatory agent. | nih.gov |

Positional Isomer Effects on Pharmacological Efficacy (Theoretical and Experimental)

The specific placement of substituents on the coumarin ring system is as critical as their chemical nature. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit widely divergent pharmacological profiles.

Experimental studies have demonstrated the profound impact of substituent position. For example, in the synthesis of nitro-substituted 4,7-dimethylcoumarins, reaction conditions such as temperature can be controlled to favor the formation of different positional isomers, such as 6-nitro versus 8-nitro derivatives. chemmethod.comchemmethod.com Subsequent testing of these isomers and their dinitro counterparts (e.g., 3,6-dinitro vs. 6,8-dinitro) reveals distinct biological activity profiles, underscoring the importance of isomerism. chemmethod.comchemmethod.com

This principle is further illustrated in studies of Mcl-1 inhibitors. A coumarin with a hydroxyl group at the C-6 position showed a six-fold decrease in inhibitory activity compared to the unsubstituted parent coumarin. nih.gov However, placing the hydroxyl group at the C-7 position had little effect on potency. nih.gov Furthermore, a comparison between 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin, both featuring a catechol group, revealed that both isomers had significantly improved activity over the parent compound, but they still possessed different inhibition constants (Kᵢ values of 1.49 µM and 1.75 µM, respectively). nih.gov These findings highlight that the spatial arrangement of functional groups dictates how the molecule interacts with its biological target, thereby influencing its efficacy.

| Coumarin Scaffold | Isomer 1 (Position) | Isomer 2 (Position) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Monohydroxy-coumarin | 6-hydroxy | 7-hydroxy | 6-OH isomer showed a 6-fold decrease in Mcl-1 inhibition; 7-OH isomer had little effect. | nih.gov |

| Dihydroxy-coumarin | 6,7-dihydroxy | 7,8-dihydroxy | Both isomers significantly improved Mcl-1 inhibition, but with distinct Kᵢ values. | nih.gov |

| Nitro-4,7-dimethylcoumarin | 6-nitro | 8-nitro | Different positional isomers are formed under different temperature conditions, leading to varied biological activities. | chemmethod.comchemmethod.com |

| Dinitro-4,7-dimethylcoumarin | 3,6-dinitro | 6,8-dinitro | Isomers exhibited different physicochemical properties (e.g., solubility) and biological profiles. | chemmethod.comchemmethod.com |

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govresearchgate.net The majority of biological targets, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers of a drug molecule. nih.gov This interaction is often compared to a lock and key, where only one enantiomer (a non-superimposable mirror image) or diastereomer fits correctly to elicit a biological response.

While specific studies on the stereoisomers of 3,6-dimethyl-2H-chromen-2-one derivatives were not identified, the principle of stereochemical influence is a cornerstone of medicinal chemistry. nih.govnih.gov Research on other classes of molecules clearly demonstrates its importance. For example, in a series of nature-inspired antimalarial compounds, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.netmalariaworld.org This suggests that cellular uptake might be mediated by a stereoselective transport system. nih.govresearchgate.netmalariaworld.org

Derivatization Strategies for Activity Enhancement and Selectivity

Derivatization is a key strategy in medicinal chemistry used to modify a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For coumarin-based compounds, numerous strategies have been employed to improve their therapeutic potential.

One common approach involves modification at the C-3 position of the coumarin ring, which has been a major focus for accessing a variety of biologically active derivatives. nih.gov For instance, 3-acetylcoumarin (B160212) can serve as a versatile starting material. nih.gov It can be reacted with reagents like glyoxalic acid and subsequently with various nucleophiles to generate novel heterocyclic compounds that exhibit significant antitumor and antioxidant activities. nih.gov

Another powerful strategy is the construction of more complex molecular architectures built upon the coumarin scaffold. Starting with a functionalized coumarin such as 3-acetyl-6-bromo-2H-chromen-2-one, chemists can synthesize hybrid molecules containing other heterocyclic rings known for their pharmacological relevance, such as pyrimidines, thiazoles, and thiadiazoles. nih.gov This approach has successfully led to the development of potent antitumor agents. nih.gov Additionally, the introduction of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is another tactic. Replacing certain functional groups with acetamide (B32628) moieties on flavonoid structures (which share the chromenone core) has been used to improve properties like bioavailability. nih.gov

| Derivatization Strategy | Starting Material Example | Modification/Reaction | Goal/Outcome | Reference |

|---|---|---|---|---|

| Heterocycle Annulation | 3-Acetyl-6-bromo-2H-chromen-2-one | Synthesis of pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole (B1197879) derivatives. | Enhance antitumor activity and selectivity. | nih.gov |

| C-3 Position Functionalization | 3-Acetylcoumarin | Reaction with glyoxalic acid followed by cyclization with nucleophiles. | Create novel heterocyclic derivatives with antitumor and antioxidant properties. | nih.gov |

| Bioisosteric Replacement | Flavonoids (e.g., Quercetin) | Introduction of acetamide groups. | Improve bioavailability and modulate antioxidant activity. | nih.gov |

| General C-3 Modification | Coumarin | Introduction of various alkyl, silyl, and other functional groups at the C-3 position. | Access diverse, biologically relevant scaffolds. | nih.gov |

Chemical Modifications and Derivatization Strategies of 3,6 Dimethyl 2h Chromen 2 One

Functionalization at the Chromene Ring System

The chromene ring of 3,6-dimethyl-2H-chromen-2-one is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The positions on the benzene (B151609) moiety of the ring (C5, C7, and C8) are the primary targets for such reactions. The existing substituents—the C6-methyl group and the lactone ring's oxygen atom—are activating and direct incoming electrophiles to the ortho and para positions. Consequently, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions. libretexts.orgyoutube.com

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the coumarin (B35378) framework, a common strategy for creating synthetic intermediates. d-nb.info These reactions typically proceed via electrophilic aromatic substitution. rsc.org For this compound, the electron-donating methyl group at C6 directs incoming electrophiles to the C5 and C7 positions.

Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) and elemental halogens in the presence of a Lewis acid catalyst. d-nb.inforesearchgate.nettandfonline.com For instance, bromination using N-bromosuccinimide (NBS), often in a polar solvent like acetonitrile, is a standard method for introducing bromine onto activated aromatic rings. researchgate.net The use of a copper halide promoter can also facilitate the regioselective halogenation of coumarins. d-nb.info

Table 1: Predicted Halogenation Reactions of this compound

| Reaction | Reagent(s) | Probable Product(s) | Reference(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-3,6-dimethyl-2H-chromen-2-one and/or 7-Bromo-3,6-dimethyl-2H-chromen-2-one | d-nb.infotandfonline.comresearchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS), CuCl₂ | 5-Chloro-3,6-dimethyl-2H-chromen-2-one and/or 7-Chloro-3,6-dimethyl-2H-chromen-2-one | d-nb.info |

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. nih.gov The reaction conditions, such as temperature and reagent concentration, can significantly influence the degree and position of nitration. For dimethylated coumarins, controlling the temperature is crucial for achieving regioselectivity. Lower temperatures often favor substitution at one position, while higher temperatures can lead to di- or tri-substituted products. For instance, in the related 4,7-dimethylcoumarin (B83668), keeping the reaction temperature below 5°C can yield a specific mono-nitro isomer, whereas increased temperatures and higher concentrations of the nitrating mixture lead to dinitration.

Given the directing effects of the C6-methyl group in this compound, nitration is expected to occur at the C5 or C7 positions.

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid or chlorosulfonic acid. Sulfonation is a reversible process and is important in the metabolism of many phenolic compounds, including coumarin derivatives, often catalyzed by sulfotransferase enzymes in biological systems. researchgate.net In a synthetic context, it follows the principles of electrophilic aromatic substitution, with the C5 and C7 positions being the most likely sites for modification.

Table 2: Nitration and Sulfonation of this compound

| Reaction | Reagent(s) | Probable Product(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,6-dimethyl-2H-chromen-2-one | Low Temperature (e.g., 0-5°C) | nih.gov |

| Sulfonation | Fuming H₂SO₄ | 3,6-Dimethyl-2-oxo-2H-chromene-5-sulfonic acid | Heat | researchgate.net |

Friedel-Crafts reactions are a cornerstone for attaching alkyl and acyl groups to aromatic rings. wikipedia.org

Alkylation introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The reaction proceeds via the formation of a carbocation electrophile which is then attacked by the aromatic ring. youtube.com A significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring towards subsequent substitution. libretexts.org Carbocation rearrangements can also occur, leading to isomeric products. masterorganicchemistry.com For this compound, alkylation would likely occur at the C5 or C7 positions.

Acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org Unlike alkylation, the product of acylation is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. libretexts.org The reaction mechanism involves the formation of a resonance-stabilized acylium ion, which does not undergo rearrangement. masterorganicchemistry.com The resulting aryl ketone can be subsequently reduced to an alkyl group if desired.

Table 3: Friedel-Crafts Reactions of this compound

| Reaction | Reagent(s) | Catalyst | Probable Product(s) | Reference(s) |

|---|---|---|---|---|

| Alkylation | R-Cl (e.g., CH₃Cl) | AlCl₃ | 5-Alkyl-3,6-dimethyl-2H-chromen-2-one | wikipedia.orglibretexts.org |

| Acylation | R-COCl (e.g., CH₃COCl) | AlCl₃ | 5-Acyl-3,6-dimethyl-2H-chromen-2-one | wikipedia.orglibretexts.org |

Amination of the coumarin ring can be achieved indirectly. A common route involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine (-NH₂). This reduction can be accomplished using various reagents, such as iron powder in the presence of an acid (e.g., acetic acid) or catalytic hydrogenation.

Direct amination of C-H bonds on unfunctionalized aromatic rings is a more modern approach, often involving photoredox catalysis to generate highly reactive aminium radicals, though specific applications to this coumarin are not widely documented.

Hydroxylation , the introduction of a hydroxyl (-OH) group, can be a more challenging transformation. In biological systems, cytochrome P450 enzymes are known to hydroxylate coumarins at various positions, for instance, the 7-hydroxylation of coumarin itself. nih.gov Chemically, advanced oxidation processes involving hydroxyl radicals can lead to hydroxylation, with the more electron-rich positions of the aromatic ring being the most probable sites of attack. nih.gov

Table 4: Amination and Hydroxylation Strategies

| Reaction | Strategy | Reagent(s) | Probable Product(s) | Reference(s) |

|---|

Modifications of the Methyl Substituents

The two methyl groups of this compound, one at the vinylic C3 position and the other at the benzylic C6 position, exhibit different reactivities and can be selectively functionalized.

The oxidation of methyl groups on an aromatic or heterocyclic ring can yield aldehydes (-CHO) or carboxylic acids (-COOH), depending on the oxidant and reaction conditions. The benzylic methyl group at C6 is generally more susceptible to oxidation than the vinylic methyl group at C3.

Reagents like chromium trioxide (CrO₃) are effective for the oxidation of benzylic alcohols to carbonyl compounds and can be adapted for the direct, albeit harsh, oxidation of benzylic methyl groups. organic-chemistry.org More selective methods for benzylic C-H oxidation often employ catalytic systems, such as those based on manganese or copper, which can operate under milder conditions. chemrxiv.orgnih.gov

The oxidation of the vinylic methyl group at C3 is more challenging. However, reagents like selenium dioxide (SeO₂) have been successfully used to oxidize the methyl group at the C4 position of other coumarin derivatives to a formyl group, suggesting a potential pathway for modifying the C3-methyl group under specific conditions. researchgate.net

Table 5: Oxidation of Methyl Substituents

| Target Methyl Group | Reagent(s) | Probable Product(s) | Reference(s) |

|---|---|---|---|

| C6-Methyl (Benzylic) | CrO₃-H₅IO₆ or Mn-based catalysts | 3-Methyl-2-oxo-2H-chromene-6-carbaldehyde | organic-chemistry.orgchemrxiv.org |

| C3-Methyl (Vinylic) | Selenium Dioxide (SeO₂) | 6-Methyl-2-oxo-2H-chromene-3-carbaldehyde | researchgate.net |

Information Not Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that specific information regarding the chemical modifications, derivatization, and theoretical prodrug strategies for the compound This compound is not available. The requested article, structured around radical functionalization, synthesis of novel heterocyclic derivatives, and bioconjugation strategies, cannot be generated with scientific accuracy for this specific molecule.

Research in the field of coumarin chemistry is extensive; however, studies detailing the particular reactions outlined in the request have been conducted on other structural isomers or derivatives of the coumarin core. For instance, significant research has been published on the synthesis of heterocyclic derivatives from precursors such as 3-acetyl-6-bromo-2H-chromen-2-one and various other substituted chromen-2-ones. Similarly, general principles of radical functionalization and prodrug design exist but have not been specifically applied to or reported for this compound.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound within the requested chemical contexts, providing a detailed and accurate article as per the specified outline is not possible without resorting to speculation or incorrectly applying data from related but distinct molecules.

Analytical Methodologies for Detection and Quantification of 3,6 Dimethyl 2h Chromen 2 One in Complex Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 3,6-dimethyl-2H-chromen-2-one from intricate mixtures, thereby enabling precise quantification and identification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of coumarin (B35378) derivatives due to its high resolution, sensitivity, and adaptability. The development of a robust HPLC method for this compound involves careful optimization of several parameters to achieve efficient separation from potential interferences.

A selective and sensitive HPLC method coupled with a photodiode array (PDA) detector is commonly employed for the determination of coumarins. Chromatographic separation can be effectively achieved on a C8 or C18 reversed-phase column. A typical mobile phase consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, often containing a small percentage of an acid like acetic acid to improve peak shape and resolution. For instance, a gradient elution program can be established to ensure the separation of various coumarin compounds within a reasonable analysis time.

The method's validation is critical and typically includes assessments of linearity, sensitivity (limit of detection and quantification), accuracy, and precision. Linearity is established by analyzing a series of standard solutions of known concentrations. The limits of detection (LOD) and quantification (LOQ) for coumarin derivatives can be in the low µg/kg range, demonstrating the high sensitivity of the HPLC-MS/MS technique. rsc.org Recovery studies, performed by spiking known amounts of the analyte into a matrix, are used to determine the accuracy of the method. Precision is evaluated by repeatedly analyzing samples and is expressed as the relative standard deviation (RSD).

Table 1: Illustrative HPLC Method Parameters for Coumarin Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 35-50% B (0-6 min), 50-100% B (6-14 min), 100% B (14-18 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 330 nm |

| Injection Volume | 20 µL |

This table presents a general method for coumarin analysis; specific optimization for this compound may be required.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, it can be analyzed by GC after conversion to a more volatile derivative.

Silylation is a common derivatization technique used to increase the volatility of compounds containing active hydrogen atoms (e.g., hydroxyl or carboxylic acid groups). omicsonline.orgnih.gov In the case of analyzing for potential hydroxylated metabolites of this compound or in complex matrices where derivatization is beneficial, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. researchgate.net This process significantly enhances the volatility and thermal stability of the analyte, making it amenable to GC analysis. researchgate.net

The GC-MS analysis of silylated derivatives provides high sensitivity and specificity. The mass spectrometer allows for the identification of the compound based on its unique mass spectrum and fragmentation pattern. The total run time for such an analysis is typically under 20 minutes. omicsonline.org

Table 2: General GC-MS Parameters for Analysis of Silylated Compounds

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5MS) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp. 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 45-550 amu |

These are general parameters and would need to be optimized for the specific silylated derivative of this compound or its metabolites.